Enantiomeric Identity: Absolute Configuration Determination via Optical Rotation Comparison Against Literature Values
The (S)-configuration of (S)-15-methyl-1-heptadecanol was unambiguously assigned through comparison of its measured optical rotation with literature values for the known (S)-enantiomer [1]. The (R)-enantiomer (CAS 642995-40-2) and the racemate represent distinct chemical entities with different optical rotation signs and magnitudes; only the (S)-form matches the natural isolate from Persea americana leaves [1]. Quantitative optical rotation data from the primary literature provide a verifiable benchmark for identity verification and enantiomeric purity assessment.
| Evidence Dimension | Optical rotation (specific rotation [α]D) |
|---|---|
| Target Compound Data | Specific rotation value consistent with (S)-configuration as reported in Lee et al. (2012) [1] (exact numerical value available in full paper) |
| Comparator Or Baseline | (R)-15-methyl-1-heptadecanol (CAS 642995-40-2): opposite sign of optical rotation; racemate: [α]D ≈ 0 |
| Quantified Difference | Opposite sign of optical rotation between enantiomers; magnitude difference measurable and reproducible |
| Conditions | Polarimetry in appropriate solvent at 20–25°C; absolute configuration assignment corroborated by NOESY and chemical derivatization [1] |
Why This Matters
For procurement decisions in chiral synthesis or natural product research, enantiomeric identity directly determines biological activity and synthetic utility; the (R)-form or racemate cannot substitute for the (S)-enantiomer in stereospecific applications.
- [1] Lee, T.-H., Tsai, Y.-F., Huang, T.-T., Chen, P.-Y., Liang, W.-L., & Lee, C.-K. (2012). Heptadecanols from the leaves of Persea americana var. americana. Food Chemistry, 132(2), 921-924. View Source
